Palmitoyl hexapeptide-12

Overview

Description

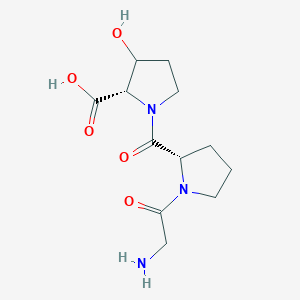

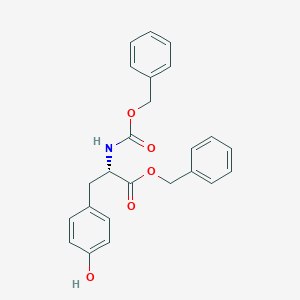

Palmitoyl hexapeptide-12, also known as Biopeptide-EL, is a lipopeptide molecule that combines a hexapeptide sequence with a palmitic acid moiety. The peptide sequence is Val-Gly-Val-Ala-Pro-Gly. This compound is part of the larger family of matrikines, which are peptides derived from the extracellular matrix and known for their ability to regulate cell activity. This compound is extensively studied for its potential in promoting skin health, particularly through its roles in collagen synthesis, skin repair, and anti-aging mechanisms .

Mechanism of Action

Target of Action

Palmitoyl hexapeptide-12, also known as Biopeptide El™, primarily targets the collagen and elastin fibroblasts in the skin . These fibroblasts are responsible for the production of collagen and elastin, the main proteins that provide structure and elasticity to the skin .

Mode of Action

This compound interacts with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide boosts the production of collagen and elastin, and reduces the production of IL-6, a molecule that can cause damage to the skin structure .

Biochemical Pathways

The peptide influences key biochemical pathways involved in skin health. It stimulates the production of fibronectin and glycosaminoglycans, molecules that play crucial roles in wound healing and tissue repair . Additionally, it has a chemotactic property, attracting skin fibroblasts to sites of inflammation or cicatrization, and stimulating their mobility .

Pharmacokinetics

The palmitic acid moiety attached to the peptide enhances its stability and skin penetration . This lipophilic structure considerably enhances the skin penetration levels, efficiency, and power of the peptide . This allows for deeper penetration and prolonged activity within the skin layers .

Result of Action

The result of the action of this compound is a firmer skin surface with a minimized appearance of wrinkles . It strengthens the skin’s barrier by improving moisture retention, leaving the skin feeling supple instead of rough . It also increases the elasticity of the skin and the thickness of the dermis .

Action Environment

The action of this compound is influenced by the environment of the skin. The peptide’s stability and interaction with skin cells are optimized, allowing for deeper penetration and prolonged activity within the skin layers . The peptide’s efficacy and stability can be influenced by factors such as the pH of the skin, temperature, and the presence of other compounds .

Biochemical Analysis

Biochemical Properties

Palmitoyl hexapeptide-12 plays a significant role in biochemical reactions related to skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with fibroblasts in the dermis, where it stimulates the production of collagen, elastin, fibronectin, and glycosaminoglycans . These interactions are crucial for maintaining skin structure and elasticity. Additionally, this compound has chemotactic properties, attracting fibroblasts to sites of inflammation or injury, thereby promoting tissue repair .

Cellular Effects

This compound influences various types of cells and cellular processes. In skin cells, it enhances the production of extracellular matrix components, leading to improved skin firmness and elasticity . It also affects cell signaling pathways involved in inflammation and repair, reducing the appearance of fine lines and wrinkles . Furthermore, this compound can modulate gene expression related to collagen synthesis, contributing to its anti-aging effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors on the surface of fibroblasts. This binding activates intracellular signaling pathways that lead to the upregulation of genes involved in collagen and elastin production . Additionally, this compound can inhibit enzymes that degrade collagen, further promoting skin health . These molecular interactions are essential for its role in anti-aging skincare products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can maintain its activity for extended periods . Studies have shown that continuous application of this compound leads to sustained improvements in skin texture and elasticity . Long-term studies are needed to fully understand its degradation and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it has been shown to enhance skin repair and reduce signs of aging without causing adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, highlighting the importance of determining the appropriate dosage for safe and effective use

Metabolic Pathways

This compound is involved in metabolic pathways related to skin health. It interacts with enzymes and cofactors that regulate collagen and elastin synthesis . These interactions can affect metabolic flux and the levels of various metabolites involved in skin repair and maintenance . Understanding these pathways is crucial for optimizing the use of this compound in skincare formulations.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the dermis, where it can exert its effects on collagen and elastin production . The compound’s lipophilic nature, due to the palmitic acid moiety, enhances its ability to penetrate the skin and reach deeper layers .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications direct the compound to areas such as the extracellular matrix, where it can interact with collagen and elastin fibers . This localization is essential for its role in promoting skin health and reducing signs of aging.

Preparation Methods

Palmitoyl hexapeptide-12 is synthesized via stepwise acid-phase peptide synthesis. The process involves the protection of the C-terminal amino acid (Gly) on its acid function, followed by the sequential coupling of each protected amino acid (Val-Gly-Val-Ala-Pro-) to the amino terminus of the growing peptide chain. The final product is then deprotected to yield the desired peptide .

In industrial production, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring that the peptide is produced in sufficient quantities for commercial use in cosmetic formulations .

Chemical Reactions Analysis

Palmitoyl hexapeptide-12 primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic degradation. The peptide can also participate in oxidation and reduction reactions, although these are less common in its typical applications. Common reagents used in these reactions include acids, bases, and enzymes specific to peptide bonds .

The major products formed from these reactions are smaller peptide fragments and amino acids, which result from the cleavage of the peptide bonds. These reactions are essential for the metabolism and breakdown of the peptide in biological systems .

Scientific Research Applications

Palmitoyl hexapeptide-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an anti-aging ingredient due to its ability to stimulate collagen and elastin synthesis, as well as the production of fibronectin and glycosaminoglycans . This peptide is also studied for its potential in wound healing, where it promotes cell proliferation, migration, and matrix remodeling .

In medicine, this compound is investigated for its role in tissue repair and regeneration. Its ability to enhance skin penetration and stability makes it a valuable component in topical formulations aimed at improving skin health and appearance .

Comparison with Similar Compounds

Palmitoyl hexapeptide-12 is unique in its combination of a hexapeptide sequence with a palmitic acid moiety, which enhances its stability and skin penetration. Similar compounds include palmitoyl pentapeptide-4, palmitoyl tetrapeptide-7, and acetyl hexapeptide-8. These peptides also have anti-aging and skin-repair properties but differ in their specific amino acid sequences and mechanisms of action .

Palmitoyl pentapeptide-4: Known for its ability to stimulate collagen production and improve skin elasticity.

Palmitoyl tetrapeptide-7: Reduces inflammation and promotes skin healing.

Acetyl hexapeptide-8: Often used as a muscle relaxant to reduce the appearance of wrinkles.

This compound stands out due to its specific sequence and the addition of the palmitic acid moiety, which significantly enhances its bioavailability and efficacy in topical applications .

Properties

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N6O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48)/t28-,29-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSQSDAOQLNSQI-DTBJPNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018159 | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171263-26-6 | |

| Record name | Palmitoyl hexapeptide-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171263266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL HEXAPEPTIDE-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4ZT5S86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Palmitoyl Hexapeptide-12 in cosmetics, and what are the typical concentrations used?

A1: this compound primarily acts as a skin-conditioning agent in cosmetic products []. The typical use concentration for this ingredient, along with similar peptides, is notably low, at less than 10 parts per million (ppm) []. This information is crucial for understanding its role and potential exposure levels in cosmetic applications.

Q2: Does the research indicate any safety concerns regarding this compound in cosmetics?

A2: The research panel specifically assessed the safety of this compound among other peptides. They considered the low use concentrations and the negative safety test data available for these ingredients []. Based on this review, the panel concluded that no safety concerns are raised by the use of this compound in cosmetics at the current practices of use and concentration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

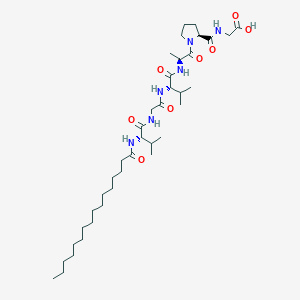

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)